molecular formula C10H16F6N2O4 B13908271 1-[(2R)-azetidin-2-yl]-N,N-dimethyl-methanamine;2,2,2-trifluoroacetic acid

1-[(2R)-azetidin-2-yl]-N,N-dimethyl-methanamine;2,2,2-trifluoroacetic acid

Cat. No.: B13908271
M. Wt: 342.24 g/mol
InChI Key: XVUDRPYMUJZMHH-QYCVXMPOSA-N
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Description

1-[(2R)-azetidin-2-yl]-N,N-dimethyl-methanamine;2,2,2-trifluoroacetic acid is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an azetidine ring, a dimethylamino group, and a trifluoroacetic acid moiety. The combination of these functional groups imparts distinct chemical properties, making it a valuable reagent in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2R)-azetidin-2-yl]-N,N-dimethyl-methanamine;2,2,2-trifluoroacetic acid typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors. One common method is the reaction of an appropriate amine with a halogenated compound under basic conditions to form the azetidine ring.

    Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions. This step often involves the reaction of the azetidine intermediate with dimethylamine in the presence of a suitable catalyst.

    Addition of the Trifluoroacetic Acid Moiety: The final step involves the introduction of the trifluoroacetic acid moiety. This can be achieved through esterification or amidation reactions, depending on the specific synthetic route chosen.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[(2R)-azetidin-2-yl]-N,N-dimethyl-methanamine;2,2,2-trifluoroacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides; electrophiles such as alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

1-[(2R)-azetidin-2-yl]-N,N-dimethyl-methanamine;2,2,2-trifluoroacetic acid has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and the development of new synthetic methodologies.

    Biology: The compound is employed in biochemical studies to investigate enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 1-[(2R)-azetidin-2-yl]-N,N-dimethyl-methanamine;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The azetidine ring and dimethylamino group can participate in hydrogen bonding, hydrophobic interactions, and electrostatic interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-[(2R)-azetidin-2-yl]-N,N-dimethyl-methanamine: Lacks the trifluoroacetic acid moiety, resulting in different chemical properties and reactivity.

    N,N-Dimethyl-2-azetidinamine: Similar structure but without the trifluoroacetic acid group, leading to variations in biological activity and applications.

    2-Azetidinone: Contains the azetidine ring but lacks the dimethylamino and trifluoroacetic acid groups, resulting in distinct chemical behavior.

Uniqueness

1-[(2R)-azetidin-2-yl]-N,N-dimethyl-methanamine;2,2,2-trifluoroacetic acid is unique due to the presence of the trifluoroacetic acid moiety, which imparts enhanced stability, lipophilicity, and reactivity. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C10H16F6N2O4

Molecular Weight

342.24 g/mol

IUPAC Name

1-[(2R)-azetidin-2-yl]-N,N-dimethylmethanamine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C6H14N2.2C2HF3O2/c1-8(2)5-6-3-4-7-6;2*3-2(4,5)1(6)7/h6-7H,3-5H2,1-2H3;2*(H,6,7)/t6-;;/m1../s1

InChI Key

XVUDRPYMUJZMHH-QYCVXMPOSA-N

Isomeric SMILES

CN(C)C[C@H]1CCN1.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Canonical SMILES

CN(C)CC1CCN1.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

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